molecular formula C29H27N B14291618 N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline CAS No. 115947-91-6

N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline

Cat. No.: B14291618
CAS No.: 115947-91-6
M. Wt: 389.5 g/mol
InChI Key: CGGNBLUEVLCWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline: is a complex organic compound characterized by its unique structure, which includes a benzyl group, a diphenylethenyl moiety, and an ethylaniline component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives with benzyl halides, followed by the introduction of the diphenylethenyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups are replaced by other functional groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline can be compared with other similar compounds, such as:

    N-Benzyl-4-(2-bromo-phenyl)-butyramide: Similar in structure but contains a bromo-phenyl group instead of the diphenylethenyl moiety.

    N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline: Contains additional diphenylethenyl groups, making it more complex.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

115947-91-6

Molecular Formula

C29H27N

Molecular Weight

389.5 g/mol

IUPAC Name

N-benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline

InChI

InChI=1S/C29H27N/c1-2-30(23-25-12-6-3-7-13-25)28-20-18-24(19-21-28)22-29(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-22H,2,23H2,1H3

InChI Key

CGGNBLUEVLCWFL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.